1-CHLOROHEXANE-D13

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Bioanalysis

1-Chlorohexane-d13 is a perdeuterated alkyl halide in which all thirteen hydrogen atoms of the parent n-hexyl chloride have been replaced by deuterium (²H). This isotopically labeled compound (CAS: 1219798-45-4) possesses a molecular formula of C₆D₁₃Cl and a molecular weight of 133.70 g/mol.

Molecular Formula C6ClD13
Molecular Weight 133.7005231
CAS No. 1219798-45-4
Cat. No. B1148803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-CHLOROHEXANE-D13
CAS1219798-45-4
Synonyms1-CHLOROHEXANE-D13
Molecular FormulaC6ClD13
Molecular Weight133.7005231
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chlorohexane-d13 (CAS 1219798-45-4): Deuterated Alkyl Halide for Quantitative MS Internal Standardization


1-Chlorohexane-d13 is a perdeuterated alkyl halide in which all thirteen hydrogen atoms of the parent n-hexyl chloride have been replaced by deuterium (²H) . This isotopically labeled compound (CAS: 1219798-45-4) possesses a molecular formula of C₆D₁₃Cl and a molecular weight of 133.70 g/mol . Its chemical and physical properties are nearly identical to its unlabeled counterpart (1-chlorohexane, CAS: 544-10-5), making it an ideal candidate for use as a stable isotope-labeled (SIL) internal standard in quantitative mass spectrometry (MS) applications, where its distinct mass signature enables precise analyte quantification without interference [1].

Why 1-Chlorohexane-d13 Cannot Be Interchanged with Unlabeled or Other Deuterated Analogs


The substitution of 1-chlorohexane-d13 with unlabeled 1-chlorohexane (CAS: 544-10-5) or other deuterated alkyl chlorides is not analytically equivalent. Unlabeled 1-chlorohexane cannot serve as a mass spectrometry (MS) internal standard for itself due to spectral overlap, while alternative deuterated analogs (e.g., 1-chlorobutane-d9 or 1-chlorooctane-d17) possess different chain lengths, leading to divergent chromatographic retention times and physicochemical properties that compromise co-elution and matrix effect correction [1]. The specific 13-unit mass shift (+13 Da) provided by perdeuteration of the n-hexyl chain is critical for resolving the internal standard signal from the native analyte in MS detection, a requirement that structurally distinct alternatives fail to meet . The following quantitative evidence establishes the specific, verifiable differentiators that justify the scientific procurement of this precise isotopologue.

Quantitative Differentiation of 1-Chlorohexane-d13: Verified Performance Data


Isotopic Enrichment: 98 atom % D Purity Defines Quantitative Accuracy

1-Chlorohexane-d13 is supplied with a verified isotopic enrichment of 98 atom % D, a specification critical for minimizing interference from unlabeled (native) species in mass spectrometry-based quantification . This high level of deuteration ensures that the contribution of residual unlabeled 1-chlorohexane (M = 120.62 g/mol) to the internal standard's mass channel (M = 133.70 g/mol) is negligible, thereby preserving the linearity and accuracy of the calibration curve. In contrast, lower-enrichment deuterated analogs or in-house labeling efforts may introduce significant levels of the unlabeled compound, which would co-elute and compromise the precision of the assay .

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Bioanalysis

Molecular Weight: A Distinct +13 Da Shift for Unambiguous MS Resolution

The complete deuteration of 1-chlorohexane-d13 results in a molecular weight of 133.70 g/mol, representing a +13.08 Da mass shift relative to the unlabeled compound (1-chlorohexane, MW = 120.62 g/mol) . This substantial mass difference ensures complete baseline resolution between the internal standard and the native analyte in mass spectrometry, even at high analyte concentrations where isotopic peak tailing from natural abundance ¹³C and ³⁷Cl isotopes could otherwise cause interference . A mass difference of ≥3 Da is generally recommended for small molecules to avoid spectral overlap; the +13 Da shift of 1-chlorohexane-d13 greatly exceeds this minimum requirement, providing a robust analytical window.

Mass Spectrometry GC-MS LC-MS Isotopologue

Chemical Purity: ≥98% (GC) Ensures No Extraneous Interference

In addition to isotopic enrichment, 1-chlorohexane-d13 is typically provided with a minimum chemical purity of 98% as determined by Gas Chromatography (GC) . This dual specification (isotopic and chemical purity) is superior to that of many research-grade unlabeled 1-chlorohexane supplies, which may be offered at lower purities (e.g., 95-96%) . The high chemical purity of the deuterated standard minimizes the introduction of unknown impurities that could act as chromatographic interferences or cause ion suppression in the MS source, thereby preserving the integrity of the quantitative method.

Chromatography Quality Control Assay Validation

Differentiation from Chain-Length Analogs: 1-Chlorobutane-d9 and 1-Chlorooctane-d17

While other perdeuterated alkyl chlorides exist, their differing chain lengths render them unsuitable substitutes for 1-chlorohexane-d13. 1-Chlorobutane-d9 (C₄D₉Cl, MW = 101.62 g/mol) and 1-chlorooctane-d17 (C₈D₁₇Cl, MW = 165.78 g/mol) exhibit significantly different chromatographic retention times and volatility compared to the n-hexyl derivative . In reversed-phase LC or GC separations, these compounds will not co-elute with the target analyte (1-chlorohexane). Consequently, they fail to fulfill the primary function of a SIL internal standard: to correct for variations in sample preparation, injection volume, and matrix-induced ionization effects that occur at the specific retention time of the analyte. 1-Chlorohexane-d13, by virtue of its identical chain length, ensures perfect co-elution with the native analyte, thereby providing the most robust correction factor [1].

Internal Standard Selection Retention Time Method Development

Validated Applications for 1-Chlorohexane-d13 Based on Quantitative Evidence


Quantitative Analysis of 1-Chlorohexane in Environmental Samples by GC-MS

1-Chlorohexane-d13 is the definitive internal standard for quantifying its unlabeled counterpart in complex environmental matrices (e.g., water, soil, air). The +13 Da mass shift ensures complete spectral resolution , while the identical chemical structure guarantees co-elution, effectively correcting for matrix-induced signal suppression/enhancement and sample preparation losses [1]. This application is validated by the compound's high isotopic (98 atom % D) and chemical (≥98%) purity .

Mechanistic and Kinetic Studies of Alkyl Halide Reactions using Isotopic Tracing

The full deuteration of 1-chlorohexane-d13 makes it an ideal reagent for elucidating reaction mechanisms and kinetics. The distinct mass of the product or intermediate ions, as tracked by MS, allows for the unambiguous assignment of reaction pathways, including substitution (SN1/SN2) and elimination reactions . The high isotopic enrichment of 98 atom % D minimizes background from unlabeled starting material, ensuring clean kinetic data [1].

LC-MS/MS Bioanalysis of Hexyl-Containing Drug Metabolites

In pharmaceutical development, 1-chlorohexane-d13 can serve as a precursor for the synthesis of deuterated internal standards for drug candidates or metabolites containing an n-hexyl moiety. Its use ensures that the resulting SIL internal standard has a mass shift of at least +13 Da, exceeding the recommended minimum of +3 Da and thus providing robust quantification without isotopic interference from the analyte's natural abundance envelope [1].

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